(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the glycosylation of a suitable sugar derivative with a long-chain alkyl glycoside. The reaction conditions often require the use of a strong acid catalyst, such as trifluoromethanesulfonic acid, to promote the formation of the glycosidic bond. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production process. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The long alkyl chains can interact with lipid membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octyloxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- **(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]hexadecyloxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of (2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific combination of hydroxyl groups and long alkyl chains, which confer unique physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C35H68O12 |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H68O12/c1-3-5-7-9-11-13-15-17-19-35(20-18-16-14-12-10-8-6-4-2,23-44-33-31(42)29(40)27(38)25(21-36)46-33)24-45-34-32(43)30(41)28(39)26(22-37)47-34/h25-34,36-43H,3-24H2,1-2H3/t25-,26-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChI Key |
NENFATPVFKHWCE-CCHDLNLLSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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